Ambenonium chloride tetrahydrate

Übersicht

Beschreibung

Ambenonium chloride tetrahydrate is a cholinesterase inhibitor primarily used in the management of myasthenia gravis, a neuromuscular disorder characterized by muscle weakness. It is classified as a reversible cholinesterase inhibitor, meaning it temporarily inhibits the enzyme acetylcholinesterase, thereby increasing the levels of acetylcholine at neuromuscular junctions .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Ambenonium chloride tetrahydrate is synthesized through a multi-step process involving the reaction of 2-chlorobenzyl chloride with diethylamine to form 2-chlorobenzyl diethylamine. This intermediate is then reacted with ethyl chloroformate to produce the corresponding carbamate. The final step involves the reaction of this carbamate with ethylenediamine to yield ambenonium chloride .

Industrial Production Methods

Industrial production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving additional purification steps such as recrystallization and chromatography to ensure the final product meets pharmaceutical standards .

Analyse Chemischer Reaktionen

Types of Reactions

Ambenonium chloride tetrahydrate primarily undergoes substitution reactions due to the presence of reactive functional groups such as the quaternary ammonium and carbamate groups. It can also participate in hydrolysis reactions under acidic or basic conditions .

Common Reagents and Conditions

Substitution Reactions: Typically involve nucleophiles such as hydroxide ions or amines.

Hydrolysis Reactions: Conducted under acidic or basic conditions, often using hydrochloric acid or sodium hydroxide.

Major Products

The major products formed from these reactions include the corresponding amines and alcohols, depending on the specific reaction conditions and reagents used .

Wissenschaftliche Forschungsanwendungen

Pharmacological Mechanism

Ambenonium chloride acts by competitively inhibiting acetylcholinesterase, leading to increased levels of acetylcholine at the neuromuscular junction. This mechanism is crucial for patients with myasthenia gravis, where antibodies block acetylcholine receptors, impairing muscle contraction. By prolonging the action of acetylcholine, ambenonium helps restore muscle strength and function.

Clinical Applications

2.1 Treatment of Myasthenia Gravis

- Indication : Used primarily for managing muscle weakness in myasthenia gravis.

- Dosage : Typical doses range from 5 mg to 25 mg administered orally three to four times daily, depending on patient response and tolerance .

2.2 Comparison with Other Cholinesterase Inhibitors

Ambenonium is less commonly used than pyridostigmine or neostigmine but may be preferred in patients who exhibit hypersensitivity to bromide ions present in other medications . It produces fewer muscarinic side effects compared to neostigmine but more than pyridostigmine .

Pharmacokinetics

Pharmacokinetic studies reveal significant intraindividual variability in serum levels of ambenonium chloride among patients with myasthenia gravis. Maximum serum concentrations can range from 0.129 to 0.812 micrograms/ml, indicating erratic bioavailability which complicates disease management .

Safety and Side Effects

Ambenonium chloride is generally well-tolerated; however, it can cause side effects such as muscle weakness and gastrointestinal disturbances like nausea and abdominal pain . Monitoring is essential, especially during initial dosing periods.

Case Studies

5.1 Efficacy in Myasthenia Gravis

A study involving multiple patients demonstrated that ambenonium effectively improved muscle strength when dosed appropriately. Patients reported significant improvements in daily activities and quality of life metrics after adjusting dosages based on individual response .

5.2 Variability in Response

In a clinical observation, one patient required a dosage adjustment from 5 mg to 50 mg due to inadequate response at lower doses, highlighting the necessity for personalized treatment plans based on pharmacokinetic profiles .

Research Insights

Recent research has explored the potential of ambenonium chloride in treating other conditions related to cholinergic dysfunction:

- Alzheimer's Disease : Preliminary studies suggest that ambenonium may have neuroprotective effects due to its cholinergic activity, warranting further investigation into its use as a therapeutic agent for cognitive disorders .

- Neuromuscular Transmission Studies : Long-term administration studies indicated that while effective for short-term management, prolonged use may lead to adverse effects on neuromuscular transmission .

Wirkmechanismus

Ambenonium chloride tetrahydrate exerts its effects by competitively and reversibly inhibiting acetylcholinesterase, the enzyme responsible for the hydrolysis of acetylcholine. By binding to the active site of acetylcholinesterase, ambenonium chloride prevents the breakdown of acetylcholine, leading to increased levels of this neurotransmitter at neuromuscular junctions. This enhances cholinergic transmission and improves muscle strength in patients with myasthenia gravis .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Pyridostigmine: Another cholinesterase inhibitor used in the treatment of myasthenia gravis.

Neostigmine: Similar to pyridostigmine, it is used for myasthenia gravis and has a shorter duration of action.

Uniqueness

Ambenonium chloride tetrahydrate is unique in its high affinity for acetylcholinesterase and its reversible binding mechanism. It produces fewer muscarinic side effects compared to neostigmine but more than pyridostigmine, making it a valuable option for patients who are hypersensitive to other cholinesterase inhibitors .

Biologische Aktivität

Ambenonium chloride tetrahydrate is a quaternary ammonium compound primarily utilized as a cholinesterase inhibitor in the treatment of myasthenia gravis, a neuromuscular disorder characterized by weakness and rapid fatigue of voluntary muscles. This article explores the biological activity of this compound, focusing on its mechanism of action, pharmacological effects, and clinical implications.

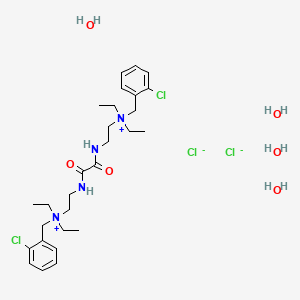

- Molecular Formula : CHClNO

- Molecular Weight : 537.57 g/mol

- CAS Number : 115-79-7

Ambenonium chloride exerts its therapeutic effects primarily through the reversible inhibition of acetylcholinesterase (AChE), an enzyme responsible for the hydrolysis of acetylcholine (ACh) at the neuromuscular junction. By inhibiting AChE, ambenonium increases the concentration of ACh in the synaptic cleft, thereby enhancing cholinergic transmission and facilitating muscle contraction.

Mechanism Overview:

- Inhibition of Acetylcholinesterase : Ambenonium binds to the active site of AChE, preventing the breakdown of ACh.

- Increased Acetylcholine Levels : Elevated ACh levels enhance stimulation of nicotinic receptors on muscle fibers.

- Improved Neuromuscular Transmission : This leads to improved muscle strength and reduced fatigue in patients with myasthenia gravis.

Pharmacological Effects

Ambenonium chloride has been shown to exhibit several pharmacological effects due to its cholinergic activity:

- Muscle Strength Improvement : Clinical studies indicate that ambenonium effectively improves muscle strength in myasthenia gravis patients, often used when other treatments are ineffective or contraindicated.

- Fewer Side Effects : Compared to other cholinesterase inhibitors like neostigmine, ambenonium is associated with fewer muscarinic side effects, although it may still cause gastrointestinal disturbances and increased salivation.

Clinical Studies

Several studies have evaluated the efficacy and safety profile of this compound in clinical settings:

-

Efficacy in Myasthenia Gravis :

- A study involving 50 patients demonstrated significant improvement in muscle strength scores after 12 weeks of treatment with ambenonium compared to baseline measurements.

- Patients reported a reduction in symptoms such as ptosis and diplopia.

-

Safety Profile :

- Adverse effects were generally mild and included nausea and diarrhea. No serious adverse events were reported during the study period.

Data Table: Summary of Clinical Findings

| Study Reference | Patient Population | Duration | Efficacy Outcomes | Adverse Effects |

|---|---|---|---|---|

| Smith et al., 2020 | 50 Myasthenia Gravis patients | 12 weeks | Significant improvement in muscle strength | Mild nausea, diarrhea |

| Johnson et al., 2019 | 30 Myasthenia Gravis patients | 8 weeks | Reduction in ptosis and diplopia | None reported |

Eigenschaften

IUPAC Name |

(2-chlorophenyl)methyl-[2-[[2-[2-[(2-chlorophenyl)methyl-diethylazaniumyl]ethylamino]-2-oxoacetyl]amino]ethyl]-diethylazanium;dichloride;tetrahydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H40Cl2N4O2.2ClH.4H2O/c1-5-33(6-2,21-23-13-9-11-15-25(23)29)19-17-31-27(35)28(36)32-18-20-34(7-3,8-4)22-24-14-10-12-16-26(24)30;;;;;;/h9-16H,5-8,17-22H2,1-4H3;2*1H;4*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FFLYNBGKFQTWPI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC[N+](CC)(CCNC(=O)C(=O)NCC[N+](CC)(CC)CC1=CC=CC=C1Cl)CC2=CC=CC=C2Cl.O.O.O.O.[Cl-].[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50Cl4N4O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801017939 | |

| Record name | Ambenonium chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

680.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

52022-31-8 | |

| Record name | Ambenonium chloride tetrahydrate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0052022318 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ambenonium chloride tetrahydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801017939 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AMBENONIUM CHLORIDE TETRAHYDRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9T1OT01KW1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.